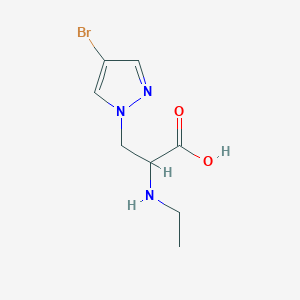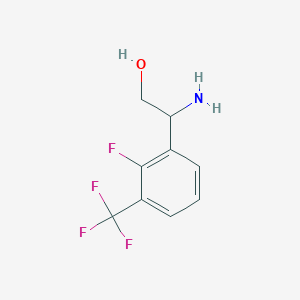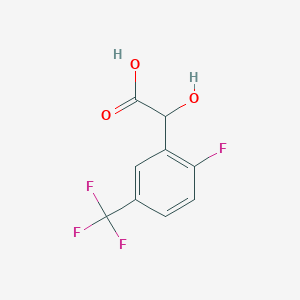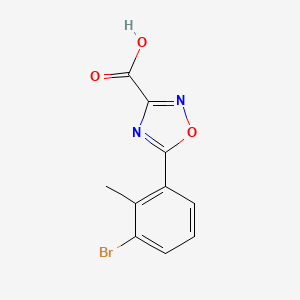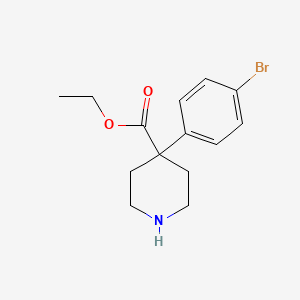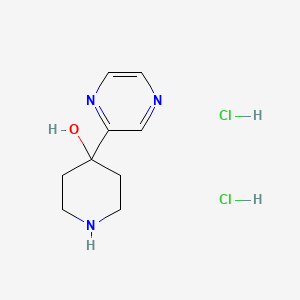
4-(Pyrazin-2-yl)piperidin-4-oldihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Pyrazin-2-yl)piperidin-4-oldihydrochloride is a chemical compound that has garnered significant interest in scientific research due to its unique structure and potential applications. This compound consists of a piperidine ring substituted with a pyrazine moiety at the 2-position and a hydroxyl group at the 4-position, forming a dihydrochloride salt. The presence of both piperidine and pyrazine rings in its structure contributes to its diverse chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrazin-2-yl)piperidin-4-oldihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of the Pyrazine Moiety: The pyrazine ring is introduced via nucleophilic substitution reactions, where a suitable pyrazine derivative reacts with the piperidine intermediate.
Hydroxylation: The hydroxyl group is introduced at the 4-position of the piperidine ring through oxidation reactions.
Formation of the Dihydrochloride Salt: The final compound is obtained by treating the hydroxylated product with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound involves optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-(Pyrazin-2-yl)piperidin-4-oldihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The pyrazine ring can undergo reduction reactions to form dihydropyrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazine or piperidine ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydropyrazine derivatives.
Substitution: Formation of various substituted derivatives with different functional groups.
科学的研究の応用
4-(Pyrazin-2-yl)piperidin-4-oldihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(Pyrazin-2-yl)piperidin-4-oldihydrochloride involves its interaction with specific molecular targets and pathways. The pyrazine moiety is known to interact with various enzymes and receptors, modulating their activity. The piperidine ring enhances the compound’s ability to cross biological membranes, increasing its bioavailability. The hydroxyl group may participate in hydrogen bonding, further influencing the compound’s interactions with biological targets.
類似化合物との比較
Similar Compounds
4-(Pyridin-2-yl)piperidin-4-oldihydrochloride: Similar structure but with a pyridine ring instead of a pyrazine ring.
4-(Quinolin-2-yl)piperidin-4-oldihydrochloride: Contains a quinoline ring, offering different biological properties.
4-(Isoquinolin-2-yl)piperidin-4-oldihydrochloride: Features an isoquinoline ring, providing unique chemical and biological activities.
Uniqueness
4-(Pyrazin-2-yl)piperidin-4-oldihydrochloride is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials.
特性
分子式 |
C9H15Cl2N3O |
|---|---|
分子量 |
252.14 g/mol |
IUPAC名 |
4-pyrazin-2-ylpiperidin-4-ol;dihydrochloride |
InChI |
InChI=1S/C9H13N3O.2ClH/c13-9(1-3-10-4-2-9)8-7-11-5-6-12-8;;/h5-7,10,13H,1-4H2;2*1H |
InChIキー |
HWTFRCUBCZQPOK-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1(C2=NC=CN=C2)O.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


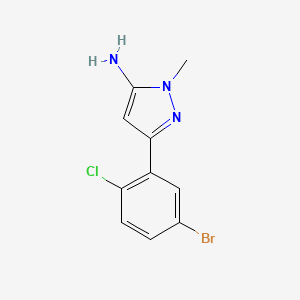

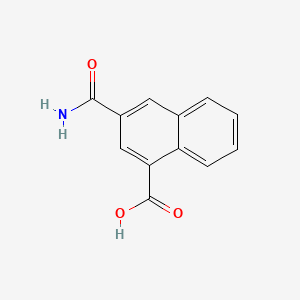
![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylicacid](/img/structure/B15312795.png)

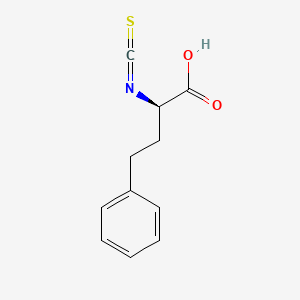
![(1r,3s,5s)-6,6-Dimethylbicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B15312841.png)
